molecular formula C8H8BrFN2O B12111014 Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- CAS No. 1152511-95-9

Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)-

Cat. No.: B12111014
CAS No.: 1152511-95-9
M. Wt: 247.06 g/mol
InChI Key: CFJTXBRINSMLKQ-UHFFFAOYSA-N
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Description

Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- is a chemical compound with the molecular formula C8H8BrFN2O This compound is known for its unique structure, which includes a bromine and fluorine atom attached to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- typically involves the reaction of 2-(4-bromo-2-fluorophenoxy)ethanamine with an appropriate amidine source. One common method is the reaction of the amine with an isocyanate or carbodiimide under controlled conditions to form the ethanimidamide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- .

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenoxy ring .

Scientific Research Applications

Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- can be compared with other similar compounds, such as:

The uniqueness of Ethanimidamide, 2-(4-bromo-2-fluorophenoxy)- lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties.

Properties

CAS No.

1152511-95-9

Molecular Formula

C8H8BrFN2O

Molecular Weight

247.06 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenoxy)ethanimidamide

InChI

InChI=1S/C8H8BrFN2O/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H3,11,12)

InChI Key

CFJTXBRINSMLKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCC(=N)N

Origin of Product

United States

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